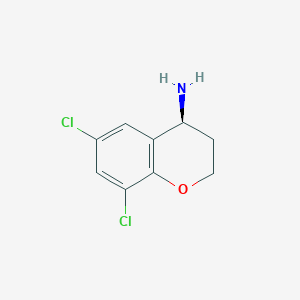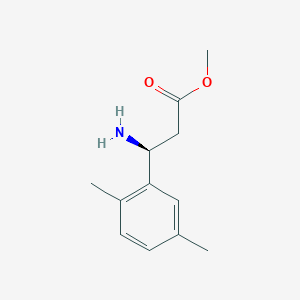
6-(Trifluoromethyl)pteridin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)pteridin-4-OL is a fluorinated heterocyclic compound that has garnered significant interest in various scientific fields due to its unique chemical properties. The presence of a trifluoromethyl group in its structure imparts distinct physicochemical characteristics, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)pteridin-4-OL typically involves the introduction of a trifluoromethyl group into a pteridine ring. One common method is the nucleophilic substitution reaction, where a suitable pteridine precursor is treated with a trifluoromethylating agent under controlled conditions. For instance, the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with palladium on carbon (Pd/C) and ammonium formate, yields the desired compound .
Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in large-scale production to meet the demand for this compound in various applications .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)pteridin-4-OL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially leading to new derivatives with unique characteristics.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like trifluoromethyl iodide (CF₃I) and trifluoromethyl sulfonic acid (CF₃SO₃H) are employed in substitution reactions.
Major Products Formed:
Scientific Research Applications
6-(Trifluoromethyl)pteridin-4-OL has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Its unique properties make it a candidate for drug development, particularly in designing inhibitors for specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)pteridin-4-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The electron-withdrawing nature of the trifluoromethyl group also influences the compound’s reactivity and stability, making it an effective modulator of biological pathways.
Comparison with Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group but differs in the core structure, leading to different applications and properties.
Trifluoromethylbenzene: Another fluorinated compound with distinct chemical behavior due to the benzene ring.
Trifluoromethylquinoline: Combines the trifluoromethyl group with a quinoline ring, resulting in unique biological activities.
Uniqueness: 6-(Trifluoromethyl)pteridin-4-OL stands out due to its pteridine core, which imparts specific electronic and steric properties. This uniqueness makes it particularly valuable in medicinal chemistry for designing selective inhibitors and in agrochemicals for developing potent pesticides.
Properties
Molecular Formula |
C7H3F3N4O |
|---|---|
Molecular Weight |
216.12 g/mol |
IUPAC Name |
6-(trifluoromethyl)-3H-pteridin-4-one |
InChI |
InChI=1S/C7H3F3N4O/c8-7(9,10)3-1-11-5-4(14-3)6(15)13-2-12-5/h1-2H,(H,11,12,13,15) |
InChI Key |
UVVNPLLNGMYWLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2C(=O)NC=NC2=N1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13048489.png)
![N-(4-(3,3-Dimethylbut-1-YN-1-YL)thiophen-2-YL)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13048494.png)



![1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13048549.png)





